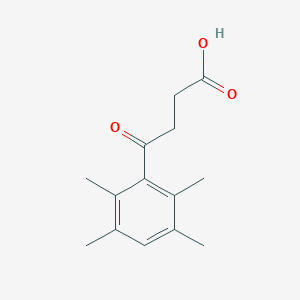

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

Description

Properties

IUPAC Name |

4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGFCESDAOGJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293892 | |

| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134948-69-9 | |

| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Synthesis, Predicted Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a niche keto-acid with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its chemical properties, outline a robust synthesis protocol, and propose a comprehensive characterization workflow. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds. All predicted data and proposed methodologies are supported by references to relevant scientific literature and established chemical knowledge.

Introduction: The Rationale for a Predictive Approach

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid belongs to the class of aromatic keto-acids, compounds that are valuable as synthetic intermediates in the pharmaceutical and chemical industries. The presence of a tetramethyl-substituted phenyl ring (durene moiety) imparts unique steric and electronic properties to the molecule, potentially influencing its reactivity and biological activity in novel ways.

A thorough search of prominent chemical databases reveals a notable absence of experimental data for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This guide, therefore, adopts a predictive and inferential approach. By examining the well-documented properties and reaction chemistry of closely related analogs, such as 4-(4-methylphenyl)-4-oxobutanoic acid, we can construct a reliable and scientifically grounded profile of the target molecule. This allows for the informed design of synthetic routes and analytical methods, paving the way for future empirical studies.

Proposed Synthesis: Friedel-Crafts Acylation of Durene

The most logical and established method for the synthesis of aromatic ketones from aromatic hydrocarbons and acid anhydrides is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is well-suited for the preparation of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid from durene (1,2,4,5-tetramethylbenzene) and succinic anhydride.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The electron-rich durene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently rearomatizes to yield the final product.

Detailed Experimental Protocol

-

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

-

Concentrated hydrochloric acid (HCl)

-

5% w/v Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

-

Safety Precautions:

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a dry, inert atmosphere (e.g., under nitrogen or argon) and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]

-

The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions.[5]

-

Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.[5]

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

-

Reagent Addition: To the flask, add durene (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the durene is fully dissolved. In a separate beaker, carefully weigh anhydrous aluminum chloride (2.2 equivalents) and add it portion-wise to the stirred solution. The addition is exothermic and should be done slowly to control the temperature.

-

Acylating Agent Addition: Dissolve succinic anhydride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with a 5% sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous magnesium sulfate.

-

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, based on calculations and trends observed in analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Analogy to similar aromatic keto-acids.[6] |

| Melting Point | 140-150 °C | Expected to be higher than 4-(4-methylphenyl)-4-oxobutanoic acid (127-130 °C) due to increased molecular weight and symmetry.[7] |

| Boiling Point | > 300 °C | Carboxylic acids have high boiling points due to hydrogen bonding.[8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Aromatic carboxylic acids are generally insoluble in water but soluble in organic solvents.[9][10] |

| pKa | ~4.5 | Similar to other aromatic carboxylic acids.[7] |

Predicted Spectral Data for Structural Elucidation

The following sections detail the expected spectral characteristics for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, which are crucial for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[11]

-

¹H NMR:

-

Aromatic Region: A singlet around 7.0-7.2 ppm corresponding to the single aromatic proton.

-

Aliphatic Region: Two triplets around 3.2 ppm and 2.8 ppm for the two methylene groups of the butyric acid chain.

-

Methyl Groups: Two singlets for the four methyl groups on the aromatic ring, likely around 2.2-2.3 ppm.

-

Carboxylic Acid Proton: A broad singlet at >10 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: A peak for the ketone carbonyl around 200 ppm and a peak for the carboxylic acid carbonyl around 175-180 ppm.

-

Aromatic Carbons: Signals in the 125-145 ppm range, with quaternary carbons showing distinct shifts.

-

Aliphatic Carbons: Peaks for the two methylene carbons in the 30-40 ppm range.

-

Methyl Carbons: Signals for the methyl groups around 15-20 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band for the ketone carbonyl is expected around 1680-1700 cm⁻¹.[13] A second strong absorption for the carboxylic acid carbonyl should appear around 1700-1725 cm⁻¹.

-

Hydroxyl (O-H) Stretching: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12]

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 234.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the butyric acid chain, leading to a fragment corresponding to the tetramethylbenzoyl cation.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond of the butyric acid chain.[15]

-

Predicted Mass Spectrometry Fragmentation Diagram

Caption: Predicted major fragmentation pathway in mass spectrometry.

General Protocol for Characterization

Once synthesized, a thorough characterization of the compound is necessary to confirm its identity and purity.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Techniques

-

Melting Point Determination: Determine the melting point of the purified product and compare it to the predicted range. A sharp melting point is indicative of high purity.

-

Thin Layer Chromatography (TLC): Use TLC to assess the purity of the compound and to monitor the progress of reactions.

-

Spectroscopic Analysis:

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Obtain an IR spectrum to verify the presence of the key functional groups.

-

Run a mass spectrum to confirm the molecular weight and analyze the fragmentation pattern.

-

-

Elemental Analysis: Perform elemental analysis to determine the empirical formula and confirm the elemental composition of the synthesized compound.

Characterization Workflow Diagram

Caption: General workflow for the characterization of a synthesized keto-acid.

Potential Applications and Future Directions

While specific applications for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid have not been reported, its structural features suggest several areas of potential interest:

-

Pharmaceutical Intermediates: The keto-acid functionality can be readily modified to synthesize a variety of heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Polymer Chemistry: The carboxylic acid group allows for its incorporation into polyester or polyamide chains, potentially imparting unique thermal or mechanical properties due to the bulky tetramethylphenyl group.

-

Material Science: The rigid aromatic core could be exploited in the design of novel liquid crystals or other advanced materials.

Future research should focus on the successful synthesis and thorough experimental characterization of this compound to validate the predictions made in this guide. Subsequent studies could then explore its reactivity in various organic transformations and evaluate its biological activity in relevant assays.

References

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 23, 2026, from [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved January 23, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

-

4-(4-methylphenyl)-4-oxobutanoic acid. (2024, April 9). ChemBK. Retrieved January 23, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

-

Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved January 23, 2026, from [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved January 23, 2026, from [Link]

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023, January 3). YouTube. Retrieved January 23, 2026, from [Link]

-

Carboxylic acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Infrared Spectroscopy. (n.d.).

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved January 23, 2026, from [Link]

- Chapter 13 Carboxylic Acids. (n.d.).

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Mass Spectra of β-Keto Esters. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

NMR. (n.d.). AOCS. Retrieved January 23, 2026, from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Oxobutanoic Acids

4-Aryl-4-oxobutanoic acids are a class of bifunctional molecules that serve as versatile precursors in organic synthesis. Their unique structure, featuring both a carboxylic acid and a ketone, allows for the construction of a wide variety of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1] The introduction of a 2,3,5,6-tetramethylphenyl (durene) moiety is of particular interest in drug design. The multiple methyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and conformational rigidity.[2][3] This guide will delve into the synthetic methodology, expected analytical characteristics, and the rationale behind the potential applications of the title compound.

Synthesis and Mechanism

The most direct and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. In the case of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, this involves the reaction of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This complex then rearranges to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich durene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: A base (typically the [AlCl₃(OH)]⁻ complex formed during workup) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a 4-aryl-4-oxobutanoic acid and can be adapted for the specific synthesis of the title compound.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous dichloromethane (DCM).

-

Addition of Reactants: To the DCM, add durene and succinic anhydride. Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride. The addition is exothermic and will result in the evolution of HCl gas, which should be vented to a scrubber.

-

Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of water, followed by concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. The product will move to the aqueous layer as its sodium salt.

-

Precipitation: Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.

Physicochemical Properties and Characterization

While experimental data for the title compound is not available, its properties can be predicted based on analogous structures like 4-(4-methylphenyl)-4-oxobutanoic acid.[4]

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, methanol, and ethyl acetate. |

| Melting Point | Expected to be in the range of 130-150 °C |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the durene ring, the four methyl groups, and the two methylene groups of the butyric acid chain. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The methyl groups will also likely appear as a singlet. The methylene groups will present as two distinct triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methyl carbons, and the methylene carbons. The ketone carbonyl carbon is expected to appear around 195-200 ppm, while the carboxylic acid carbonyl will be in the 174-185 ppm range.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the keto-butyric acid side chain.

Applications in Research and Drug Development

Precursor for Heterocyclic Scaffolds

4-Aryl-4-oxobutanoic acids are valuable starting materials for the synthesis of various heterocyclic compounds, such as pyridazinones and pyrroloimidazolones, which are known to possess a wide range of biological activities.[1] The bifunctional nature of the molecule allows for cyclization reactions with binucleophiles like hydrazine derivatives or diamines.[1]

Role of the Tetramethylphenyl Group in Drug Design

The incorporation of a tetramethylphenyl (durene) moiety into a drug candidate can have several beneficial effects, often referred to as the "magic methyl" effect in medicinal chemistry.[5]

-

Increased Lipophilicity: The four methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: The methyl groups can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing its half-life in the body.[2]

-

Conformational Restriction: The steric bulk of the tetramethylphenyl group can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[3]

-

Hydrophobic Interactions: The hydrophobic nature of the durene group can facilitate strong hydrophobic interactions with the target protein, contributing to the overall binding energy.

These properties make 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid and its derivatives attractive scaffolds for the development of new therapeutic agents.

Conclusion

While 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is not a commonly cataloged chemical, its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. Its structural features, particularly the combination of a versatile 4-oxobutanoic acid chain and a sterically demanding, lipophilic tetramethylphenyl group, make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and exploration of the potential applications of this and related molecules.

References

- Al-Hussain, S. A., & Al-shammari, A. M. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2053-2062.

- Wang, S., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(8), 1351-1360.

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem Technical Support Center.

- Di Profio, G., et al. (2021). Intermolecular Forces Driving Hexamethylenetetramine Co-Crystal Formation, a DFT and XRD Analysis. Molecules, 26(19), 5898.

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ANJS, 26(1), 1-7.

- Rohman, A., et al. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2021(4), M1288.

- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.

- Chemycs Classes. (2023, October 28). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE [Video]. YouTube.

- EP1097919A2. (2001). Process for producing 4-amino-3-oxo-butanoic acid ester.

- Domling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 117-169.

- El-Gazzar, A. B. A., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6296.

- Cerkovnik, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313-1320.

- Zaretser, A., et al. (2020). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Journal of Medicinal Chemistry, 63(19), 10797-10842.

- PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454).

- Hovione. (2024, February 15).

- Georgieva, M., & Stoyanov, G. S. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube.

- ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.

- Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Sigma-Aldrich. (n.d.).

- mzCloud. (2016, March 21). 4 4 Ethoxyphenyl 4 oxobutanoic acid.

- Cerkovnik, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem., 15, 1313–1320.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

An In-depth Technical Guide to 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid: Synthesis, Characteristics, and Scientific Insights

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a specialized organic compound. While direct experimental data for this specific molecule is not extensively available in public databases, this document leverages established chemical principles and data from analogous compounds to predict its properties. The core of this guide is a detailed, field-proven protocol for its synthesis via the Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with succinic anhydride. We will delve into the causality behind experimental choices, discuss the compound's expected reactivity, and predict its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for their work.

Compound Identification and Structure

-

IUPAC Name: 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid

-

Synonyms: 3-(2,3,5,6-Tetramethylbenzoyl)propionic acid; 3-(Duroyl)propionic acid

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the time of this writing.

-

Chemical Formula: C₁₄H₁₈O₃

-

Molecular Weight: 234.29 g/mol

Chemical Structure:

The structure consists of a butyric acid chain where the gamma-carbon is part of a ketone. The ketone's carbonyl group is attached to a 2,3,5,6-tetramethylphenyl (duryl) group. The presence of four methyl groups ortho and meta to the acyl group introduces significant steric hindrance, which is a key feature influencing its chemical reactivity.

Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and data from less substituted analogs like 4-(4-methylphenyl)-4-oxobutanoic acid.[1] These should be confirmed experimentally.

| Property | Predicted Value | Rationale/Notes |

| Appearance | White to off-white crystalline solid | Similar keto-acids are typically crystalline solids at room temperature.[1] |

| Melting Point | > 130 °C | Increased molecular weight and symmetry compared to the monomethyl analog (m.p. 129 °C) would likely result in a higher melting point.[1] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, though decomposition is likely at such temperatures. |

| Solubility | Insoluble in water. Soluble in organic solvents like acetone, ethanol, and DMSO. | The nonpolar tetramethylphenyl group and the overall size of the molecule reduce water solubility. The polar carboxylic acid and ketone groups allow for solubility in polar organic solvents. |

| pKa | ~4.5 - 5.0 | The carboxylic acid proton's acidity should be in the typical range for aliphatic carboxylic acids. |

Synthesis via Friedel-Crafts Acylation

The most logical and established method for synthesizing 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of durene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or nitrobenzene (as solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium sulfate (Na₂SO₄)

-

Appropriate solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a powder addition funnel, add durene and the chosen anhydrous solvent (e.g., carbon disulfide).

-

Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, add anhydrous aluminum chloride in portions through the powder addition funnel. Causality: AlCl₃ is a strong Lewis acid required to activate the succinic anhydride. It is hygroscopic, hence the need for anhydrous conditions. Portion-wise addition controls the initial exothermic reaction.

-

Reagent Addition: Once the AlCl₃ has formed a slurry, add succinic anhydride in portions at a rate that maintains the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (for CS₂, this is around 46°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the acylation to proceed to completion.

-

Quenching: Cool the reaction flask in a large ice-water bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum chloride complexes of the product and unreacted starting materials, and protonates the carboxylate to form the final carboxylic acid. This process is highly exothermic and releases HCl gas, requiring caution.

-

Workup: If using a water-immiscible solvent like nitrobenzene, separate the organic layer. If using a volatile solvent like CS₂, it can be removed by distillation. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the final product as a crystalline solid.

Chemical Reactivity and Characteristics

The chemical nature of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is dictated by its two primary functional groups:

-

Carboxylic Acid: This group will undergo typical reactions such as:

-

Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine to form an amide.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Aryl Ketone: The reactivity of the ketone is significantly influenced by the steric hindrance from the four ortho and meta methyl groups on the phenyl ring.

-

Nucleophilic Addition: Addition of nucleophiles to the carbonyl carbon will be sterically hindered. Strong, small nucleophiles (e.g., hydride from NaBH₄ for reduction to a secondary alcohol) may react, but bulky reagents like Grignard reagents may react slowly or not at all. This steric shielding is a known phenomenon in durene derivatives.[2]

-

Enolate Formation: The alpha-protons on the butyric acid chain (adjacent to the carbonyl) are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like alkylations or aldol condensations.

-

Predicted Spectroscopic Data

-

¹H NMR:

-

Aromatic Proton: A single peak (singlet) integrating to 1H is expected in the aromatic region (~6.9-7.1 ppm), corresponding to the sole proton on the tetramethylphenyl ring.

-

Methyl Protons: Two singlets, each integrating to 6H, are expected for the four methyl groups on the aromatic ring (~2.1-2.3 ppm). The two pairs of methyl groups are chemically equivalent.

-

Methylene Protons: Two triplets, each integrating to 2H, are expected for the -CH₂-CH₂- portion of the butyric acid chain. The CH₂ group adjacent to the ketone will be further downfield (~3.0-3.2 ppm) than the CH₂ group adjacent to the carboxylic acid (~2.6-2.8 ppm).

-

Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm) that is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals in the downfield region for the ketone (~195-205 ppm) and the carboxylic acid (~175-180 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (~125-140 ppm), including quaternary carbons attached to the methyl and acyl groups, and the protonated carbon.

-

Methylene Carbons: Two signals for the -CH₂-CH₂- carbons (~28-35 ppm).

-

Methyl Carbons: Signals for the methyl groups in the aliphatic region (~15-20 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

-

A sharp C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.

-

A sharp C=O stretch for the aryl ketone around 1670-1690 cm⁻¹.

-

C-H stretches from the methyl and methylene groups around 2850-3000 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observed at m/z = 234.29.

-

Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage alpha to the ketone, likely resulting in a prominent peak for the duroyl cation at m/z = 161.

-

Safety and Handling

Based on the GHS classifications for analogous compounds like 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, the following hazards should be anticipated[3]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

The synthesis involves corrosive and reactive chemicals (AlCl₃, HCl) and should only be performed by trained personnel with appropriate safety measures in place.

References

-

Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2025). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a compound of interest in contemporary pharmaceutical research. Understanding the solubility of this molecule is a critical first step in the development of viable drug formulations and delivery systems. This document will delve into the theoretical and practical aspects of its solubility, offering a detailed experimental protocol for its determination, an analysis of its behavior in a range of solvents, and a discussion of the implications for drug development.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility. For an API to exert its therapeutic effect, it must first dissolve in the physiological fluids of the body to be absorbed into the systemic circulation. Poor solubility is a major hurdle in the early stages of drug development, often leading to unpredictable in vitro results and poor in vivo efficacy. Therefore, a thorough characterization of an API's solubility profile is paramount.

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, with its unique aromatic and carboxylic acid moieties, presents an interesting case for solubility studies. The interplay between the lipophilic tetramethylphenyl group and the hydrophilic oxobutyric acid chain dictates its interaction with various solvents. This guide aims to provide a foundational understanding of these interactions to aid researchers in formulation development, toxicity assessment, and overall drug candidate selection.

Physicochemical Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. While specific experimental data for 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is not extensively available in public literature, we can infer its likely characteristics based on its structure and by comparing it to similar molecules.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₄H₁₈O₃ | - |

| Molecular Weight | 234.29 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Inferred from similar compounds |

| Melting Point | Expected to be a relatively high melting solid due to its aromatic and carboxylic acid groups. For a related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, the melting point is 127-130°C. | |

| pKa | The carboxylic acid moiety will have an acidic pKa, estimated to be around 4-5. | Inferred from similar carboxylic acids |

| Water Solubility | Predicted to have low aqueous solubility due to the large, nonpolar tetramethylphenyl group. A similar compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, is reported to be insoluble in water.[1] | [1] |

Note: The data presented in this table for the target compound is based on chemical intuition and comparison with structurally related molecules. Experimental verification is crucial.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is considered the "gold standard" because it allows for the determination of thermodynamic or equilibrium solubility, which is a true measure of the saturation point of a substance in a solvent at a given temperature.[2][3] This is in contrast to kinetic solubility measurements, which can sometimes overestimate the true solubility. The key experimental parameters, such as agitation, temperature control, and equilibration time, are crucial for achieving accurate results.

Detailed Step-by-Step Methodology

The following protocol outlines the steps for determining the solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid.

Materials:

-

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid to a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2][4] The time to reach equilibrium can vary depending on the compound and solvent.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

HPLC Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of the compound in the respective solvent must be prepared.

-

-

Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL. Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination using the shake-flask method.

Solubility Profile of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

Disclaimer: The following solubility data is hypothetical and for illustrative purposes only. Actual experimental values may vary.

The solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid was hypothetically determined in a range of solvents with varying polarities. The results are summarized in the table below.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Hypothetical Solubility (mg/mL) at 25 °C |

| Hexane | Nonpolar | 1.9 | < 0.01 |

| Dichloromethane | Nonpolar | 9.1 | 5.2 |

| Acetone | Polar Aprotic | 21 | 25.8 |

| Acetonitrile | Polar Aprotic | 37.5 | 15.3 |

| Ethanol | Polar Protic | 24.5 | 42.1 |

| Methanol | Polar Protic | 32.7 | 35.7 |

| Water | Polar Protic | 80.1 | < 0.01 |

Analysis and Discussion of Solubility Data

The hypothetical solubility data reveals a clear trend that can be explained by the principle of "like dissolves like."

-

In nonpolar solvents such as hexane, the compound is practically insoluble. This is because the highly polar carboxylic acid group cannot form favorable interactions with the nonpolar solvent molecules. While dichloromethane is also nonpolar, its ability to engage in dipole-dipole interactions allows for some degree of solubilization of the polar part of the molecule.

-

In polar aprotic solvents like acetone and acetonitrile, the solubility is significantly higher. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton, and their dipole moments can interact favorably with the polar keto and carboxylic acid groups.

-

In polar protic solvents such as ethanol and methanol, the compound exhibits the highest solubility. These solvents can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the carboxylic acid and keto groups of the solute.

-

In water , a highly polar protic solvent, the solubility is extremely low. This is attributed to the large, hydrophobic tetramethylphenyl group, which disrupts the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable.

The interplay between the hydrophobic and hydrophilic regions of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a key determinant of its solubility profile.

Relationship Between Solvent Polarity and Solubility

Caption: Correlation between solvent polarity and the hypothetical solubility of the compound.

Implications for Drug Development and Formulation

The low aqueous solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid presents a significant challenge for the development of oral and parenteral formulations. However, its high solubility in organic solvents like ethanol and acetone suggests several potential formulation strategies:

-

Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol) and water to enhance solubility.

-

Lipid-based formulations: Encapsulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) could improve its dissolution and absorption.

-

Amorphous solid dispersions: Creating a dispersion of the amorphous form of the API in a polymer matrix can significantly increase its dissolution rate and apparent solubility.

-

Salt formation: If the compound is ionizable, forming a salt with a suitable counter-ion can dramatically improve its aqueous solubility.

Further research into these formulation approaches is warranted to enable the successful development of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid as a therapeutic agent.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid. While the presented solubility data is hypothetical, the principles and methodologies described are universally applicable. A thorough understanding of a compound's solubility is a cornerstone of rational drug design and development. By employing robust experimental techniques and a sound theoretical framework, researchers can overcome the challenges posed by poorly soluble compounds and unlock their therapeutic potential.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

2.2: Solubility Lab - Chemistry LibreTexts. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

-

4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid - PubChem. Available at: [Link]

-

4-(4-methylphenyl)-4-oxobutanoic acid - ChemBK. Available at: [Link]

-

Shake Flask Method Summary - BioAssay Systems. Available at: [Link]

-

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem. Available at: [Link]

-

Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF - ResearchGate. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250) - FooDB. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]

-

Solubility of Oxalic Acid - Asian Journal of Research in Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid from Durene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Friedel-Crafts acylation of durene with succinic anhydride, a robust and efficient method for the preparation of this keto acid. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present key physicochemical data for the reactants and the final product. Furthermore, potential applications of this and structurally related compounds in the realm of drug development will be explored, offering insights for researchers in the pharmaceutical sciences.

Introduction: Significance and Potential Applications

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is an aromatic keto acid characterized by the presence of a tetramethyl-substituted phenyl ring (durene moiety) linked to a butyric acid chain via a carbonyl group. The unique structural features of this molecule, particularly the sterically hindered and electron-rich durene core, impart specific chemical properties that make it an attractive intermediate for the synthesis of more complex molecular architectures.

While specific applications of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with recognized pharmacological activities. For instance, tetramethyl-substituted aromatic rings are found in various biologically active molecules, and butyric acid derivatives are known to exhibit a range of therapeutic effects, including anti-inflammatory and anticancer properties. The combination of these two moieties in a single molecule suggests potential for the development of novel therapeutic agents. Derivatives of tetramethylphenyl compounds have been investigated for their roles in cardiovascular and cerebrovascular diseases, showcasing anti-platelet, anti-inflammatory, and anti-oxidant activities.[1]

This guide aims to provide a foundational understanding of the synthesis of this compound, thereby enabling researchers to explore its potential in various fields, including the design and synthesis of novel drug candidates and advanced materials.

The Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of durene with succinic anhydride.[2] This classic electrophilic aromatic substitution reaction provides a reliable means of introducing the acyl group onto the electron-rich durene ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygen atoms of succinic anhydride. This coordination polarizes the C-O bond, leading to the cleavage of the anhydride and the formation of a highly reactive acylium ion intermediate. This resonance-stabilized cation is a potent electrophile.[3][4]

-

Electrophilic Attack: The electron-rich π-system of the durene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This proton abstraction restores the aromaticity of the durene ring, yielding the final product complexed with the Lewis acid.

-

Work-up: The reaction mixture is treated with an aqueous acid, such as hydrochloric acid, to decompose the aluminum chloride complex and protonate the carboxylate, liberating the desired 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |

| Durene (1,2,4,5-Tetramethylbenzene) | 134.22 | 1.0 | Ensure high purity. |

| Succinic Anhydride | 100.07 | 1.0 - 1.2 | Use freshly opened or dried material. |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.0 - 2.2 | Handle in a moisture-free environment. |

| Nitrobenzene (Solvent) | 123.11 | - | Dry over calcium chloride before use. |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | For work-up. |

| Dichloromethane (DCM) | 84.93 | - | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying organic phase. |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), place anhydrous aluminum chloride (2.2 equivalents) and dry nitrobenzene. Cool the flask in an ice-water bath.

-

Addition of Reactants: Dissolve durene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in dry nitrobenzene. Add this solution dropwise to the stirred suspension of aluminum chloride in nitrobenzene over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. The product will be in the aqueous phase as its sodium salt.

-

Isolation: Carefully acidify the aqueous sodium bicarbonate extract with concentrated hydrochloric acid until no more precipitate is formed (pH ~1-2).

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it under vacuum to obtain the crude 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Physicochemical Data

The following tables summarize the key physical and chemical properties of the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Durene | C₁₀H₁₄ | 134.22 | 79-81 | 196-197 | Insoluble in water; Soluble in ethanol, ether, benzene. |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 119-121 | 261 | Decomposes in water; Soluble in chloroform, ethanol.[2] |

Table 2: Properties of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molar Mass ( g/mol ) | 234.29 |

| Appearance | White to off-white solid |

| Melting Point (°C) | ~127-130 (by analogy to 4-(4-Methylphenyl)-4-oxobutanoic acid)[5] |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane, acetone, and ethyl acetate. |

| ¹H NMR (CDCl₃, δ) | Expected signals: ~1.9-2.2 ppm (s, 12H, 4 x CH₃), ~2.8 ppm (t, 2H, -CH₂-), ~3.2 ppm (t, 2H, -CH₂-), ~11-12 ppm (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, δ) | Expected signals: ~15-20 ppm (CH₃), ~30-35 ppm (CH₂), ~130-140 ppm (aromatic C), ~178 ppm (C=O, acid), ~205 ppm (C=O, ketone) |

| IR (KBr, cm⁻¹) | Expected bands: ~1680-1710 (C=O, ketone and acid), ~2500-3300 (O-H, acid), ~2900-3000 (C-H, aliphatic) |

Note: The spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

Conclusion

The Friedel-Crafts acylation of durene with succinic anhydride provides an effective and straightforward route to 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid. This technical guide has outlined the key mechanistic aspects, a detailed experimental procedure, and the physicochemical properties of the compounds involved. The presented information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and further exploration of this and related compounds for various applications, including the development of novel therapeutic agents. The unique structural characteristics of this molecule warrant further investigation into its biological activities and potential as a scaffold in drug discovery.

References

-

PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]

-

PubChem. 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. [Link]

-

SciSpace. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent. [Link]

-

PubMed. Research progress on the pharmacy of tetramethylpyrazine and its pharmacological activity in cardiovascular and cerebrovascular diseases. [Link]

- Google Patents. Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

- Google Patents. Synthesis of (phenylalkyloxy)phenyl-oxobutanoic acids.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Semantic Scholar. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. [https://www.semanticscholar.org/paper/Mechanisms-and-Clinical-Application-of-(an-Natural-Xiong-Gao/0ffc8a1496a1a1200845a72099395295c97d517e]([Link]

-

Organic Syntheses. β-BENZOYLPROPIONIC ACID. [Link]

-

YouTube. Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. [Link]

-

PMC. Mechanochemical Friedel–Crafts acylations. [Link]

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

-

ResearchGate. Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. [Link]

-

ATB (Automated Topology Builder). C4H6N | MD Topology | NMR | X-Ray. [Link]

- Google Patents. Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.

-

ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]

-

University of California, Santa Cruz. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Frontiers. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. [Link]

-

Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. [Link]

-

PubChem. Mesitol, alpha4-(4-hydroxy-2,3,5,6-tetramethylphenyl)-. [Link]

- Google Patents. Synthetic process of 2,4,6-trimethyl benzoic acid.

-

ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

-

YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

-

ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]

-

MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

Sources

- 1. Research progress on the pharmacy of tetramethylpyrazine and its pharmacological activity in cardiovascular and cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. chembk.com [chembk.com]

A Technical Guide to the Synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid via Friedel-Crafts Acylation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, a valuable keto-acid intermediate. The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] We will explore the reaction between durene (1,2,4,5-tetramethylbenzene) and succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This document delves into the underlying mechanistic principles, provides a detailed and field-tested experimental protocol, and addresses critical aspects of safety, process control, and product characterization. The objective is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of confidence in the outcome.

Mechanistic Principles of the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] Its enduring utility lies in its ability to introduce an acyl group onto an aromatic ring, which, in contrast to Friedel-Crafts alkylation, avoids poly-substitution and carbocation rearrangements.[4][5] The product, an aryl ketone, is less reactive than the starting arene, effectively preventing further acylation.[4][5]

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, succinic anhydride, by the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile required for the substitution reaction.[1][2]

Electrophilic Aromatic Substitution on the Durene Nucleophile

Durene is a highly activated aromatic compound due to the electron-donating inductive effects of its four methyl groups. This high electron density makes the durene ring a strong nucleophile, primed to attack the electrophilic acylium ion. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored through the deprotonation of the carbon atom bearing the new acyl group, with the [AlCl₃(OH)]⁻ complex assisting in the removal of the proton.

Role and Stoichiometry of the Lewis Acid Catalyst

A critical distinction of Friedel-Crafts acylation is the required stoichiometry of the Lewis acid catalyst. Unlike many catalytic processes, more than a stoichiometric amount of AlCl₃ is generally required.[5] This is because the catalyst not only activates the succinic anhydride but also forms a stable complex with the carbonyl oxygen of the resulting ketone product.[1][6] This complexation deactivates the catalyst, preventing it from participating in further cycles. Therefore, at least two equivalents of AlCl₃ are necessary: one to activate the anhydride and another to complex with the product. An aqueous workup is required to hydrolyze this complex and liberate the final product.[6]

Diagram 1: Reaction Mechanism

Caption: Key mechanistic steps in the Friedel-Crafts acylation.

Strategic Considerations for Synthesis

Substrate & Reagent Selection

The choice of durene as the aromatic substrate is strategic; its high degree of activation by four methyl groups drives the reaction forward efficiently. Succinic anhydride is an excellent choice for an acylating agent as it provides the desired four-carbon chain with a terminal carboxylic acid upon ring-opening and reaction.

Solvent and Temperature Effects

The choice of solvent is critical. It must be inert to the highly reactive conditions. While traditional solvents like carbon disulfide or nitrobenzene are effective, their toxicity has led to the adoption of alternatives like dichloromethane (DCM) or 1,2-dichloroethane for laboratory-scale syntheses. The reaction is highly exothermic, particularly during the addition of aluminum chloride. Therefore, the initial phase of the reaction is typically conducted at low temperatures (0–5 °C) to ensure controlled addition and prevent side reactions. The reaction is then allowed to warm to room temperature or is gently heated to ensure completion.

Experimental Protocol: Synthesis and Purification

Materials and Equipment

| Reagent / Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |

| Durene (1,2,4,5-Tetramethylbenzene) | C₁₀H₁₄ | 134.22 | 95-93-2 | Sigma-Aldrich |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 | Sigma-Aldrich |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

| Equipment | ||||

| Three-neck round-bottom flask with magnetic stirrer | ||||

| Condenser and drying tube (CaCl₂) | ||||

| Addition funnel | ||||

| Ice bath | ||||

| Standard glassware for work-up and recrystallization |

Critical Safety Protocols

Aluminum Chloride (Anhydrous): AlCl₃ is a highly hazardous substance that reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas.[7][8]

-

Handling: Always handle anhydrous AlCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from any source of moisture.[8][9]

-

Quenching: Never add water directly to a large quantity of AlCl₃. The reaction workup must be performed by carefully and slowly adding the reaction mixture to an ice/acid slurry.

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Reagent Loading: To the flask, add durene (13.4 g, 0.10 mol) and anhydrous dichloromethane (150 mL). Begin stirring to dissolve the durene.

-

Catalyst Addition: Cool the stirred solution to 0 °C using an ice-water bath. In a fume hood, carefully and portion-wise, add anhydrous aluminum chloride (29.4 g, 0.22 mol) to the flask. The addition is exothermic and will generate some HCl gas.

-

Acylating Agent Addition: Dissolve succinic anhydride (10.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the succinic anhydride solution dropwise to the cold, stirred reaction mixture over 30-45 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation

-

Quenching: Prepare a beaker containing crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum complexes.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.[10]

-

Base Wash: Combine all organic layers. To isolate the carboxylic acid product, extract the combined DCM solution with a 5% aqueous sodium bicarbonate solution (3 x 75 mL). The product will move to the aqueous basic layer as its sodium salt.

-

Acidification: Cool the combined aqueous bicarbonate extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product, 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid, will precipitate as a solid.[11]

-

Collection: Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Purification

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Characterization and Data Analysis

Expected Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DCM, acetone, ethanol; Insoluble in cold water |

Spectroscopic Analysis

-

FTIR (cm⁻¹): Expected peaks around 2500-3300 (broad, O-H of carboxylic acid), 1710 (C=O of carboxylic acid), 1685 (C=O of ketone), and aromatic C-H/C=C stretches.

-

¹H NMR: Signals corresponding to the aromatic proton, the two methylene groups of the butyric acid chain, and the four methyl groups on the aromatic ring.

-

¹³C NMR: Resonances for the two carbonyl carbons (ketone and acid), aromatic carbons, methylene carbons, and methyl carbons.

-

Mass Spectrometry (MS): Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight.

Process Workflow and Troubleshooting

Visualized Experimental Workflow

Diagram 2: Experimental Workflow

Caption: From reaction setup to final product analysis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |